molecular formula C13H26O2 B14742738 3-Ethylpentan-3-yl 2-methylpentanoate CAS No. 5238-28-8

3-Ethylpentan-3-yl 2-methylpentanoate

Cat. No.: B14742738
CAS No.: 5238-28-8
M. Wt: 214.34 g/mol
InChI Key: YXUYFRXOAFTEAX-UHFFFAOYSA-N
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Description

3-Ethylpentan-3-yl 2-methylpentanoate is an organic ester compound. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound is characterized by its unique structure, which includes an ethylpentan-3-yl group and a methylpentanoate group. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpentan-3-yl 2-methylpentanoate can be achieved through esterification, where 3-ethylpentan-3-ol reacts with 2-methylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large reactors where the alcohol and acid are continuously fed, and the ester product is continuously removed. This method increases efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpentan-3-yl 2-methylpentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into the corresponding alcohol and acid.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acidic or basic catalysts with the presence of another alcohol.

Major Products

    Hydrolysis: 3-Ethylpentan-3-ol and 2-methylpentanoic acid.

    Reduction: 3-Ethylpentan-3-ol.

    Transesterification: A new ester and an alcohol.

Scientific Research Applications

3-Ethylpentan-3-yl 2-methylpentanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Ethylpentan-3-yl 2-methylpentanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of 3-ethylpentan-3-ol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylpentane: A branched alkane with similar structural features but lacks the ester functional group.

    2-Methylpentanoic acid: The acid component of the ester.

    3-Ethylpentan-3-ol: The alcohol component of the ester.

Uniqueness

3-Ethylpentan-3-yl 2-methylpentanoate is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its individual components. The ester bond allows for specific reactions such as hydrolysis and transesterification, making it valuable in various applications.

Properties

CAS No.

5238-28-8

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

3-ethylpentan-3-yl 2-methylpentanoate

InChI

InChI=1S/C13H26O2/c1-6-10-11(5)12(14)15-13(7-2,8-3)9-4/h11H,6-10H2,1-5H3

InChI Key

YXUYFRXOAFTEAX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)OC(CC)(CC)CC

Origin of Product

United States

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